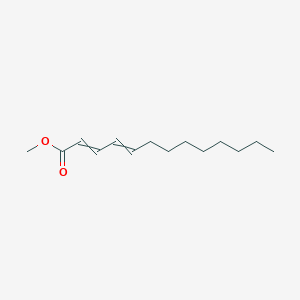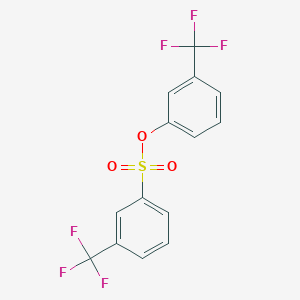
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate is a chemical compound characterized by the presence of trifluoromethyl groups attached to both phenyl and benzenesulfonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate typically involves the reaction of 3-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonate group can be hydrolyzed in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products include substituted phenyl derivatives.
Oxidation: Oxidized products may include sulfonic acids.
Reduction: Reduced products may include alcohols or amines.
Scientific Research Applications
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing trifluoromethyl groups. These groups can stabilize negative charges in transition states, making the compound a useful intermediate in organic synthesis. The sulfonate group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the benzenesulfonate group.
3-(Trifluoromethyl)aniline: Contains an amino group instead of a sulfonate group.
3-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a sulfonate group .
Uniqueness
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate is unique due to the presence of both trifluoromethyl and benzenesulfonate groups, which confer distinct chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust chemical intermediates .
Properties
CAS No. |
55400-67-4 |
|---|---|
Molecular Formula |
C14H8F6O3S |
Molecular Weight |
370.27 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl] 3-(trifluoromethyl)benzenesulfonate |
InChI |
InChI=1S/C14H8F6O3S/c15-13(16,17)9-3-1-5-11(7-9)23-24(21,22)12-6-2-4-10(8-12)14(18,19)20/h1-8H |
InChI Key |
LSGSLNMJUTXALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



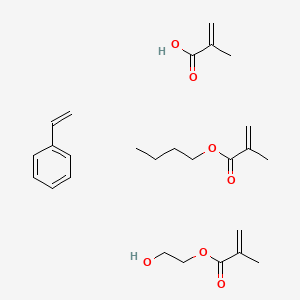
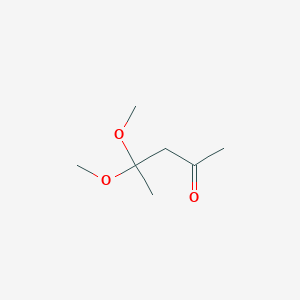
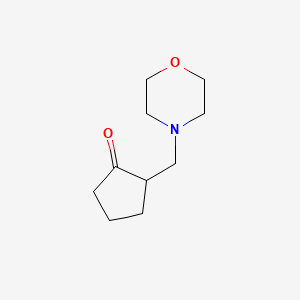

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
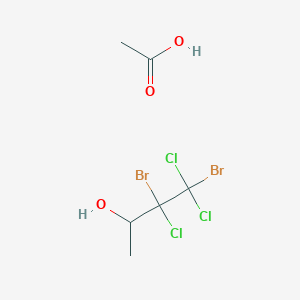
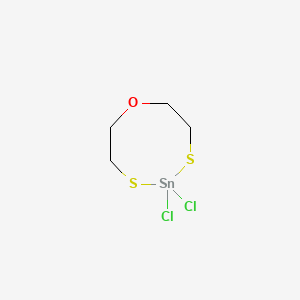
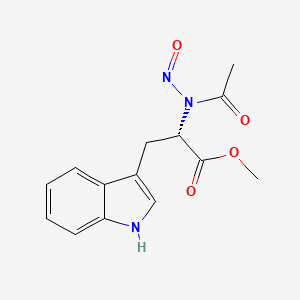
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
